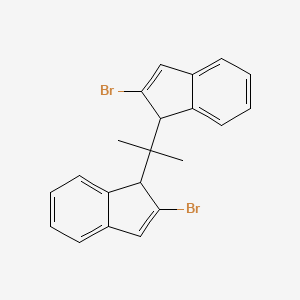![molecular formula C12H22O B14218645 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 827024-54-4](/img/structure/B14218645.png)
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and an isopropyl group attached to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable photoredox catalysis and efficient synthetic routes to produce the compound in large quantities. The use of photoredox catalysts and LED irradiation allows for environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxy and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ethoxy and isopropyl groups.
4-Methoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a methoxy group instead of an ethoxy group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of the ethoxy, methyl, and isopropyl groups provides a distinct chemical profile that can be exploited in various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
827024-54-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-ethoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22O/c1-5-13-11(4)6-7-12(9(2)3)8-10(11)12/h9-10H,5-8H2,1-4H3 |
InChI Key |
NOQJZZYQMRJNHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC2(C1C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


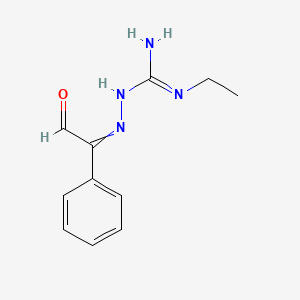
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
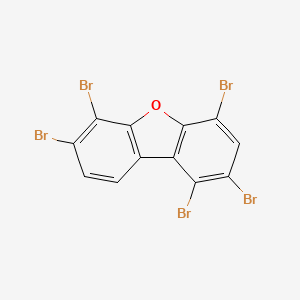
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)
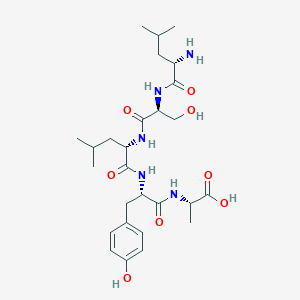
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
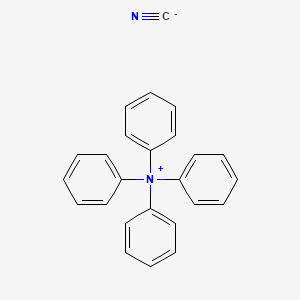
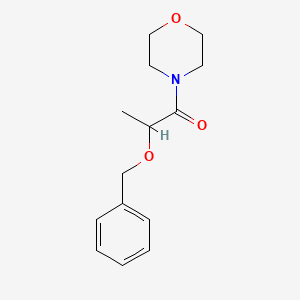
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
